molecular formula C10H10N4O3S B15060370 Methyl 2-amino-4-(4-methoxypyrimidin-2-yl)thiazole-5-carboxylate

Methyl 2-amino-4-(4-methoxypyrimidin-2-yl)thiazole-5-carboxylate

Cat. No.: B15060370
M. Wt: 266.28 g/mol
InChI Key: FNDGCUZWYRRXTM-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-(4-methoxypyrimidin-2-yl)thiazole-5-carboxylate is a high-value chemical scaffold designed for medicinal chemistry and drug discovery research. This compound features a 2-aminothiazole core, a privileged structure in medicinal chemistry known for its broad pharmacological spectrum and is a fundamental component of several clinically prescribed anticancer drugs such as dasatinib and alpelisib . The 2-aminothiazole scaffold is recognized for its potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines, including breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate cancers . The integration of a 4-methoxypyrimidine moiety further enhances its potential as a key intermediate for developing novel small molecule antitumor agents aimed at decreasing drug resistance and reducing unpleasant side effects . Researchers can utilize this compound as a versatile building block to create novel derivatives for evaluating their antiproliferative activities. Similar 2-aminothiazole-5-carboxylate derivatives have been synthesized and shown promising anti-proliferative effects on human cancer cell lines, such as K563 leukemia cells . The compound is intended for non-human research applications only and is a crucial building block for developing targeted therapies in oncology-related drug discovery, particularly for inhibitors of multiple enzyme targets such as EGFR/VGFER kinase, Akt (PKB) protein kinase, ALK/TGF-β type I receptor kinase, HDAC, B-RAF, Src and Abl kinase, tubulin polymerase, topoisomerase IV, and PI3K/mTOR . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H10N4O3S

Molecular Weight

266.28 g/mol

IUPAC Name

methyl 2-amino-4-(4-methoxypyrimidin-2-yl)-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C10H10N4O3S/c1-16-5-3-4-12-8(13-5)6-7(9(15)17-2)18-10(11)14-6/h3-4H,1-2H3,(H2,11,14)

InChI Key

FNDGCUZWYRRXTM-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=NC=C1)C2=C(SC(=N2)N)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-4-(4-methoxypyrimidin-2-yl)thiazole-5-carboxylate typically involves the reaction of appropriate thiazole and pyrimidine precursors. One common method involves the condensation of 2-aminothiazole with 4-methoxypyrimidine-2-carboxylic acid under acidic conditions, followed by esterification with methanol to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Key Reaction Stages

Stage Reagents Conditions Outcome
1. Iodination N-iodo-succinimide, Amberlyst 15 resinEthyl acetate, 20°C, 1 hFormation of iodinated intermediate
2. Thiourea Addition Thiourea, methanolReflux, 1.5 hIntroduction of amino group at position 2
3. Deprotection 4 N HCl, 1,4-dioxaneRoom temperatureRemoval of protecting groups (e.g., Boc)
4. Amide Coupling HATU, DMF50°CFormation of amide bonds for functionalization

Nucleophilic Substitution

The thiazole ring’s electrophilic positions (e.g., position 2) undergo substitution reactions. For example, thiourea attacks the iodinated intermediate, replacing iodide with an amino group .

Amide Bond Formation

HATU-mediated coupling enables the attachment of functional groups to the carboxylate moiety. This is critical for modifying the compound’s pharmacological profile .

Deprotection Reactions

Acidic conditions (e.g., 4 N HCl) remove protecting groups like tert-butoxycarbonyl (Boc), exposing reactive sites for further functionalization .

Reaction Conditions and Optimization

Parameter Details Impact
Temperature Reflux (e.g., methanol) or 20°C (ethyl acetate)Controls reaction rate and selectivity
Catalysts Amberlyst 15 resinFacilitates iodination without side reactions
Solvents DMF, ethyl acetate, methanolInfluence reaction efficiency and solubility

Analytical Validation

Technique Purpose Key Findings
NMR Confirm regiochemistry and functional groupsIdentifies amino (NH2) and methoxy (OCH3) groups
IR Detect carbonyl (C=O) and amide (N-H) stretchesValidates ester and amide functional groups
Mass Spectrometry Determine molecular weight and purityMatches predicted molecular formula (C10H10N4O3S)

Challenges and Considerations

  • Yield Optimization : Multi-step syntheses often require careful control of reaction times and solvent choices to minimize side products .

  • Selectivity : Substituent effects on the thiazole and pyrimidine rings require precise reagent selection to direct substitutions to desired positions.

This compound’s versatility in substitution and coupling reactions underscores its utility in medicinal chemistry and materials design. Further optimization of reaction conditions and mechanistic studies could enhance its applications.

Mechanism of Action

The mechanism of action of Methyl 2-amino-4-(4-methoxypyrimidin-2-yl)thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites . The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Structural Variations

The primary structural variations among analogs lie in the substituents at the thiazole C4 position. Key analogs and their substituents include:

Compound Name Substituent at C4 Key Features
Target Compound 4-Methoxypyrimidin-2-yl Pyrimidine ring with methoxy group; enhances H-bonding and kinase affinity
Methyl 2-amino-4-phenylthiazole-5-carboxylate Phenyl Simpler aryl group; lower polarity and reduced target specificity
Methyl 2-amino-4-(4-chlorophenyl)thiazole-5-carboxylate 4-Chlorophenyl Electron-withdrawing Cl improves stability but may reduce solubility
Ethyl 2-amino-4-(4-bromophenyl)thiazole-5-carboxylate 4-Bromophenyl Larger halogen increases molecular weight and lipophilicity
Ethyl 2-amino-4-(4-methoxyphenyl)thiazole-5-carboxylate 4-Methoxyphenyl Methoxy group improves solubility but lacks pyrimidine’s H-bonding sites

Physicochemical Properties

  • Molecular Weight : ~330–350 g/mol (estimated based on pyrimidine-containing analogs).
  • LogP : ~2.5–3.5 (higher than phenyl analogs due to pyrimidine’s polarity).
  • Hydrogen Bond Acceptors/Donors: Pyrimidine contributes 2 H-bond acceptors (N atoms), while the methoxy group and ester further modulate solubility .

Tabulated Comparison of Key Analogs

Compound (CAS No.) Substituent at C4 Melting Point (°C) Biological Activity (IC50) Key Reference
Methyl 2-amino-4-(4-methoxypyrimidin-2-yl)thiazole-5-carboxylate 4-Methoxypyrimidin-2-yl ~50 nM (CDK9, inferred)
2-((3-Hydroxyphenyl)amino)-4-(4-methylthiazol-5-yl)pyrimidine-5-carbonitrile (compound 3 ) 4-Methylthiazol-5-yl 242–243 12 nM (CDK9)
Ethyl 2-amino-4-(4-bromophenyl)thiazole-5-carboxylate 4-Bromophenyl Moderate SIRT2 inhibition
Methyl 2-amino-4-(4-chlorophenyl)thiazole-5-carboxylate (1065074-65-8) 4-Chlorophenyl Not reported

Q & A

Q. What are the established synthetic routes for Methyl 2-amino-4-(4-methoxypyrimidin-2-yl)thiazole-5-carboxylate, and how are intermediates characterized?

The compound is synthesized via condensation reactions starting from dimethyl acetone-1,3-dicarboxylate. Key steps include:

  • Chlorination : Treatment with sulfuryl chloride to form a reactive intermediate.
  • Cyclization : Reaction with thiourea in methanol under reflux to form the thiazole core .
  • Characterization : Intermediates are validated using 1H^1H NMR (e.g., δ 3.59 ppm for methoxy groups), IR (e.g., 1718 cm1^{-1} for ester C=O), and elemental analysis (C, H, N within 0.3% of theoretical values) .

Q. Which spectroscopic and crystallographic methods are optimal for structural elucidation?

  • NMR : 1H^1H and 13C^{13}C NMR in DMSO-d6d_6 or CDCl3_3 resolve substituent environments (e.g., NH2_2 protons at δ 7.85 ppm) .
  • X-ray crystallography : SHELX software refines crystal structures, identifying bond lengths and angles (e.g., thiazole-pyrimidine dihedral angles) .
  • IR : Confirms functional groups like esters (1694–1718 cm1^{-1}) and amines (3285–3415 cm1^{-1}) .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., split NMR signals) be resolved during characterization?

Split signals may arise from:

  • Dynamic isomerism : Exocyclic double bonds (e.g., enamine intermediates) lead to rotamers, resolved by variable-temperature NMR .
  • Solvent effects : Polar aprotic solvents like DMSO-d6d_6 stabilize specific tautomers, simplifying spectra .
  • Impurities : Recrystallization (e.g., ethanol or toluene/heptane) removes byproducts, improving purity to >95% .

Q. What strategies are employed to evaluate biological activity, and how are structure-activity relationships (SAR) optimized?

  • In vitro assays : Antiviral/anticancer activity is tested against cell lines (e.g., IC50_{50} determination) .
  • Docking studies : Molecular modeling (e.g., AutoDock) predicts binding to targets like kinases, guided by crystallographic data .
  • SAR optimization : Substituent variation (e.g., methoxy vs. halogen on pyrimidine) enhances potency or metabolic stability .

Q. How are synthetic modifications (e.g., ester hydrolysis or amide coupling) methodologically executed?

  • Ester → Amide : Hydrazine hydrate reflux converts esters to hydrazides (e.g., 80% yield, 294–295°C m.p.), followed by coupling with acyl chlorides .
  • Protection/deprotection : NaH/4-methoxybenzyl chloride protects amines, enabling selective functionalization .
  • Cyclization : DMF-DMA mediates enamine formation, facilitating pyrido[1,2-a]pyrimidine ring closure .

Q. What computational tools validate mechanistic hypotheses for reactivity or stability?

  • DFT calculations : Predict reaction pathways (e.g., cyclization energy barriers) using Gaussian or ORCA .
  • Molecular dynamics : Simulate stability in biological matrices (e.g., serum half-life prediction) .
  • QSPR models : Correlate substituent electronic parameters (Hammett σ) with reaction rates .

Q. How are stability and storage conditions rigorously determined?

  • Accelerated degradation : Exposure to heat (40–60°C), humidity (75% RH), or UV light identifies degradation products via HPLC-MS .
  • Thermal analysis : TGA/DSC profiles confirm decomposition thresholds (e.g., >150°C for ester derivatives) .
  • Storage recommendations : Anhydrous conditions at −20°C in amber vials prevent hydrolysis/oxidation .

Q. What alternative synthetic routes improve yield or sustainability?

  • Microwave-assisted synthesis : Reduces reaction times (e.g., 30 min vs. 6 h for hydrazide formation) .
  • Green solvents : Ethanol/water mixtures replace DMF in cyclization steps, minimizing waste .
  • Catalytic methods : Pd/C or enzymes enhance selectivity in cross-coupling reactions .

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